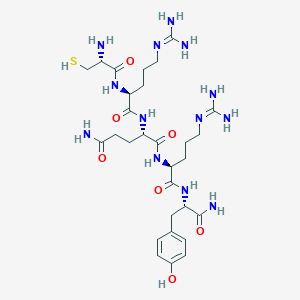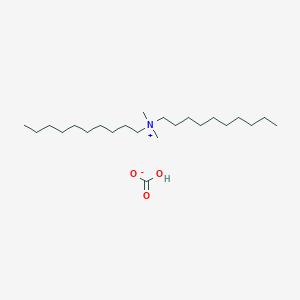
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is a quaternary ammonium compound that has been widely used in scientific research. This compound has various applications in the fields of biochemistry, pharmacology, and biotechnology. The aim of
Wirkmechanismus
The mechanism of action of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is based on its ability to interact with cell membranes. This compound has a positively charged quaternary ammonium group that can interact with the negatively charged phosphate groups of cell membranes. This interaction can lead to the disruption of the cell membrane and the release of the liposome contents.
Biochemical and Physiological Effects:
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) in lab experiments is its ability to enhance the stability and circulation time of liposomes. This can improve the efficacy of drug delivery systems and reduce their toxicity. However, one of the limitations of using this compound is its potential toxicity to cells. In high concentrations, it can cause membrane disruption and cell death.
Zukünftige Richtungen
There are several future directions for the use of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) in scientific research. One area of interest is the development of new liposome formulations for drug delivery. Additionally, there is a growing interest in the use of this compound as an antimicrobial agent in the food industry. Finally, there is potential for the use of this compound in the development of new cancer therapies.
Conclusion:
In conclusion, 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is a quaternary ammonium compound that has various applications in scientific research. Its ability to enhance the stability and circulation time of liposomes has made it an important tool in the development of drug delivery systems. Additionally, its antimicrobial and anticancer properties make it a promising compound for the development of new therapies. However, its potential toxicity to cells must be carefully considered when using it in lab experiments.
Synthesemethoden
The synthesis of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) is typically performed by reacting decylamine with dimethylcarbonate in the presence of a catalyst. The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) has been used in various scientific research applications. One of the most common applications is as a surfactant in the preparation of liposomes. Liposomes are spherical vesicles that are used as drug delivery systems. The addition of 1-Decanaminium, N-decyl-N,N-dimethyl-, carbonate (1:1) to liposomes enhances their stability and prolongs their circulation time in the bloodstream.
Eigenschaften
CAS-Nummer |
148812-65-1 |
|---|---|
Molekularformel |
C23H49NO3 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
didecyl(dimethyl)azanium;hydrogen carbonate |
InChI |
InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MVTVVKOMNZGDGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Andere CAS-Nummern |
148812-65-1 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



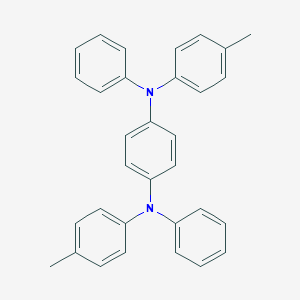
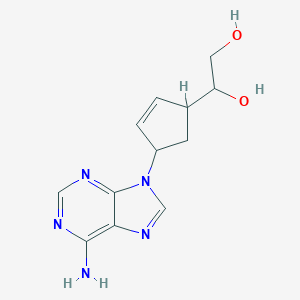
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

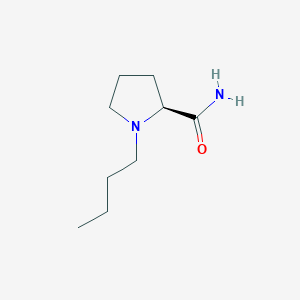

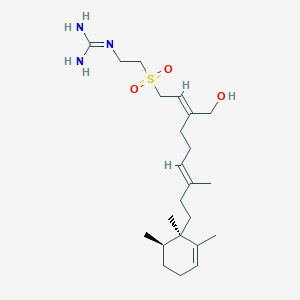
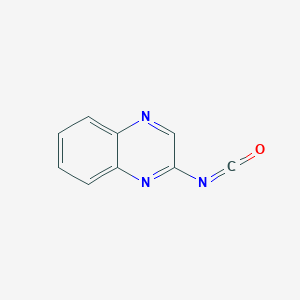
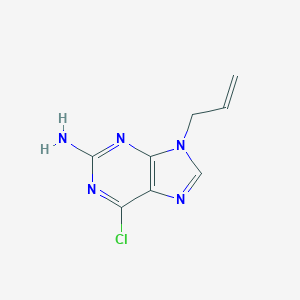
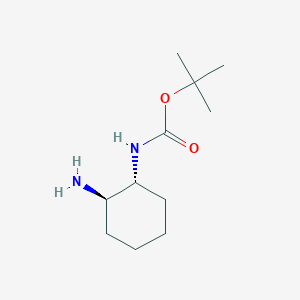

![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

